molecular formula C24H18O4 B2486849 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate CAS No. 397281-64-0

4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate

Cat. No.: B2486849
CAS No.: 397281-64-0
M. Wt: 370.404
InChI Key: VSIIBONSRFQCDM-UHFFFAOYSA-N
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Description

4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate is a synthetic organic compound of significant interest in advanced materials and biochemical research. This ester derivative integrates a naphthalene ring system, known for its rigid, planar structure and chromophoric properties, with a phenoxy phenyl group. The molecular architecture suggests potential utility in the development of novel liquid crystals and organic semiconductors, where the naphthalene moiety can contribute to π-π stacking and charge transport characteristics . In biochemical contexts, the (naphthalen-2-yloxy)acetate group is a key structural feature found in various bioactive molecules and enzyme substrates. Researchers are exploring its application in the design and synthesis of fluorescent probes and activity-based probes for detecting esterase and lipase activities. The compound's structure, featuring an acetoxy linker, makes it a candidate for studying metabolic pathways or serving as a synthetic intermediate for more complex pharmaceutical agents . This product is supplied for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(4-phenoxyphenyl) 2-naphthalen-2-yloxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O4/c25-24(17-26-23-11-10-18-6-4-5-7-19(18)16-23)28-22-14-12-21(13-15-22)27-20-8-2-1-3-9-20/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIIBONSRFQCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate typically involves the esterification of 4-phenoxyphenol with 2-(naphthalen-2-yloxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The phenoxy and naphthalen-2-yloxy groups can be oxidized under strong oxidative conditions.

    Reduction: The ester linkage can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Phenoxyphenyl and naphthalen-2-yloxy carboxylic acids.

    Reduction: 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)ethanol.

    Substitution: Halogenated derivatives of the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Research
The compound has garnered attention in pharmaceutical research due to its potential as a therapeutic agent. It is being investigated for its interactions with biological targets, particularly enzymes involved in inflammatory pathways and cellular signaling mechanisms. Preliminary studies suggest that 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate may exhibit binding affinity towards these targets, indicating its potential role in drug development for conditions such as obesity, dyslipidemia, and type 2 diabetes mellitus .

Dual Modulators
Recent findings highlight the compound's utility as a dual modulator of acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs). These targets are crucial in metabolic syndrome-related diseases. The structure-activity relationship studies have led to the identification of derivatives that show promising ACC-inhibitory and PPAR-activating activities, positioning them as candidates for therapeutic lipid control .

Organic Synthesis

Building Block in Synthesis
this compound serves as an important building block in organic synthesis. Its ability to undergo nucleophilic substitutions and esterification reactions makes it a valuable intermediate for creating more complex organic molecules. The acetate group facilitates hydrolysis reactions, allowing for the release of acetic acid and phenolic compounds, which can be further utilized in synthetic pathways.

Biological Interaction Studies

Binding Affinity Studies
Research into the binding properties of this compound has shown that it may interact with various biological receptors and enzymes. Techniques such as molecular docking and binding assays are being employed to elucidate these interactions comprehensively. Understanding these binding profiles is essential for assessing the compound's therapeutic potential.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons between this compound and similar compounds:

Compound NameStructure TypeUnique Features
This compound BiphenylContains both phenoxy and naphthalene groups
Biphenyl-4-yl (naphthalen-2-yloxy)acetateBiphenylLacks additional phenoxy group
4-Methyl-2-oxo-2H-chromen-7-yl 2-(naphthalen-2-yloxy)acetateCoumarin derivativeIncorporates a coumarin structure
Phenoxyacetic Acid DerivativesVariesDifferent alkyl substitutions on the phenoxy group

This comparison illustrates the unique structural elements of this compound that may enhance its biological activity compared to related compounds.

Mechanism of Action

The mechanism of action of 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate is not fully understood. it is believed to interact with specific molecular targets through its aromatic rings and ester linkage. These interactions may involve binding to enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-phenoxyphenyl 2-(naphthalen-2-yloxy)acetate with structurally related esters, focusing on synthesis methods, reaction conditions, and applications:

Compound Synthesis Method Catalysts/Solvents Key Findings Applications References
Ethyl 2-(naphthalen-2-yloxy)acetate Ultrasound-assisted PTC; β-naphthol + ethyl 2-bromoacetate TBAB (tetrabutylammonium bromide), chlorobenzene - Pseudo-first-order kinetics; kapp = 0.023 min⁻¹ at 50°C.
- Activation energy: 9.99 kcal/mol (kinetically controlled).
- Ultrasonic irradiation increases reaction rate by 3–5×.
Antimicrobial agents; synthetic intermediates
Ethyl 2-(4-phenoxyphenyl)acetate Ullmann coupling; methyl 2-(4-hydroxyphenyl)acetate + phenylboronic acid Cu(OAc)₂, pyridine, 1,2-dichloroethane - Yield: 62% under thermal conditions.
- Requires anhydrous conditions and elevated temperatures.
Pharmaceutical intermediates
Ethyl 2-(4-chlorophenoxy)acetoacetate Claisen condensation; ethyl acetoacetate + 4-chlorophenol Acidic or basic catalysts - Used in agrochemicals.
- Limited kinetic data available.
Pesticide precursors
Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate Epoxide functionalization; glycidyl ether + methyl phenylacetate Grubbs catalyst (for cyclization) - Forms cyclic phosphoramidate derivatives.
- Applied in antitumor drug synthesis.
Anticancer agents

Key Structural and Functional Differences:

Substituent Effects: Naphthyloxy vs. Phenoxyphenyl: The naphthalene ring in ethyl 2-(naphthalen-2-yloxy)acetate enhances lipophilicity and UV absorbance compared to the phenoxyphenyl group, which may improve membrane permeability in biological systems . Electron-Withdrawing Groups: Chlorophenoxy derivatives (e.g., ethyl 2-(4-chlorophenoxy)acetoacetate) exhibit higher reactivity in electrophilic substitutions due to the electron-withdrawing Cl atom .

Synthesis Efficiency: Ultrasonic PTC methods (e.g., for ethyl 2-(naphthalen-2-yloxy)acetate) achieve >90% conversion in 2–4 hours, whereas thermal coupling reactions (e.g., for ethyl 2-(4-phenoxyphenyl)acetate) require longer durations (6–12 hours) . The activation energy for ethyl 2-(naphthalen-2-yloxy)acetate (9.99 kcal/mol) is lower than typical thermal reactions (15–20 kcal/mol), indicating ultrasonic energy reduces kinetic barriers .

Catalyst Performance: Quaternary ammonium salts (e.g., TBAB) outperform phosphonium salts (e.g., TBPB) in PTC systems due to better phase-transfer efficiency . Copper catalysts (e.g., Cu(OAc)₂) are critical for cross-coupling reactions in phenoxyphenyl derivatives but require strict anhydrous conditions .

Solvent Dependence :

  • Chlorobenzene (ε = 5.6) maximizes reaction rates in ultrasonic PTC by balancing polarity and dielectric constant, whereas polar aprotic solvents (e.g., DMF) degrade under sonication .

Biological Activity: Naphthyloxy derivatives show broad-spectrum antimicrobial activity, while phenoxyphenyl analogs are explored for anticancer and anti-inflammatory applications .

Biological Activity

4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

This compound features a unique structural arrangement that may enhance its biological properties. The presence of phenoxy and naphthalene moieties suggests potential interactions with various biological targets.

The compound is believed to exert its effects through several mechanisms, including:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against enzymes like squalene synthase, which is crucial in cholesterol biosynthesis. This inhibition could potentially affect cellular proliferation in certain pathogens .
  • Impact on Cell Signaling Pathways : The structural characteristics may allow it to interfere with key signaling pathways in cells, influencing processes such as apoptosis and inflammation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated effectiveness against Toxoplasma gondii and Trypanosoma cruzi, with effective concentrations (EC50 values) reported in the low micromolar range (1.6 µM for T. gondii) .

Data Table: Biological Activity Summary

Activity Target Organism EC50 (µM) Reference
Squalene Synthase InhibitionToxoplasma gondii1.6
Squalene Synthase InhibitionTrypanosoma cruzi5.4
CytotoxicityVarious Cell Lines>30

Study 1: Inhibition of Squalene Synthase

In a study focused on the synthesis and evaluation of fluorinated analogs of known squalene synthase inhibitors, researchers found that compounds similar to this compound exhibited potent inhibitory effects against T. gondii and T. cruzi. The study highlighted the importance of structural modifications in enhancing biological activity and reducing cytotoxicity .

Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory potential of phenoxy-substituted compounds, revealing that certain derivatives could inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. The introduction of phenoxy groups significantly improved both in vitro and in vivo activities, suggesting that similar modifications might enhance the therapeutic profile of this compound .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate?

  • Methodology : The compound can be synthesized via esterification or nucleophilic substitution. For example, analogous syntheses involve refluxing phenolic precursors with acetic acid derivatives in methanol under acidic catalysis (e.g., H₂SO₄), followed by purification via recrystallization . Optimization of reaction time, temperature, and stoichiometry is critical for yield improvement. Thin-layer chromatography (TLC) is recommended to monitor reaction progress .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology : Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm proton environments and ester linkages.
  • HPLC or GC-MS : Assess purity (>95% recommended for biological studies).
  • Melting point analysis : Compare with literature values to detect impurities.
  • FT-IR spectroscopy : Verify functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

  • Methodology :

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Waste disposal : Segregate chemical waste and collaborate with certified disposal agencies .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Methodology : Employ single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement. ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement . For macromolecular complexes, high-resolution data (≤1.0 Å) and twinning correction may be required .

Q. What strategies can address contradictions in reported biological activities of structural analogs?

  • Methodology :

  • Comparative SAR studies : Evaluate substituent effects (e.g., fluoro vs. chloro on the phenyl ring) using in vitro assays (e.g., enzyme inhibition) .
  • Meta-analysis : Reconcile discrepancies by standardizing test models (e.g., maximal electroshock vs. pentylenetetrazole-induced seizures) .
  • Computational docking : Predict binding affinities to targets like GABA receptors using molecular modeling software .

Q. How do electronic properties (e.g., lipophilicity) influence the compound’s pharmacokinetics?

  • Methodology :

  • LogP determination : Use shake-flask or HPLC methods to measure partition coefficients.
  • In silico modeling : Tools like Molinspiration or SwissADME predict bioavailability and blood-brain barrier penetration .
  • In vivo PK studies : Monitor plasma concentration-time profiles in rodent models to correlate lipophilicity with absorption rates .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Catalytic asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enhance stereoselectivity.
  • Chromatographic resolution : Use chiral HPLC columns (e.g., Chiralpak IA) for large-scale enantiomer separation .

Data Contradiction Analysis

Q. How to interpret conflicting results in anticonvulsant activity between in vitro and in vivo studies?

  • Methodology :

  • Dose-response reevaluation : Ensure in vivo doses align with in vitro IC₅₀ values.
  • Metabolite profiling : LC-MS can identify active/inactive metabolites that explain efficacy gaps .
  • Species-specific differences : Cross-validate results in multiple animal models (e.g., zebrafish, mice) .

Q. Why do different synthetic routes yield varying thermal stability profiles?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Compare decomposition temperatures across batches.
  • Crystallinity assessment : SCXRD or PXRD can link stability to polymorphic forms .

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